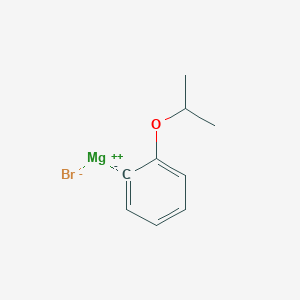

Magnesium;propan-2-yloxybenzene;bromide

Description

Significance of Organomagnesium Compounds in Modern Organic Synthesis

Organomagnesium compounds, particularly Grignard reagents, are cornerstones of synthetic organic chemistry. vedantu.comresearchgate.net Their importance lies in their ability to form carbon-carbon bonds, a fundamental process in the creation of more complex molecules from simpler precursors. quora.com These reagents act as potent nucleophiles, reacting with a wide array of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. rsc.org The polarity of the carbon-magnesium bond, where the carbon atom is nucleophilic, allows for the umpolung (reversal of polarity) of the organic halide precursor, transforming an electrophilic carbon into a nucleophilic one. researchgate.net This reactivity is harnessed in countless synthetic routes for pharmaceuticals, agrochemicals, and materials. nih.gov

Historical Context and Evolution of Grignard Reagent Chemistry

The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a revolutionary moment in organic chemistry. wikipedia.org This breakthrough, which earned him the Nobel Prize in Chemistry in 1912, provided a straightforward method to generate powerful carbon-based nucleophiles. quora.com Initially prepared by reacting an organic halide with magnesium metal in an ethereal solvent, the scope of Grignard reagents has expanded significantly over the past century. Early research focused on understanding their structure and the complex Schlenk equilibrium in solution, where the Grignard reagent (RMgX) exists in equilibrium with its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts. nih.gov

Challenges and Advancements in the Synthesis of Functionalized Aryl Grignard Reagents

A significant limitation of the classical Grignard reaction is its intolerance to many common functional groups, such as esters, nitriles, and ketones, which react with the highly basic and nucleophilic Grignard reagent. This incompatibility long hindered the synthesis of polyfunctionalized molecules. A major advancement in overcoming this challenge was the development of the iodine-magnesium and bromine-magnesium exchange reactions.

Pioneered by the research group of Paul Knochel, these exchange reactions allow for the preparation of functionalized arylmagnesium reagents at low temperatures, preserving sensitive functional groups that would otherwise be incompatible. nih.govlibretexts.orgmiracosta.edu The use of reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), often termed "turbo-Grignard reagents," has been shown to facilitate these exchange reactions, even with less reactive aryl bromides and chlorides. miracosta.edu This methodology has dramatically expanded the synthetic utility of Grignard reagents, allowing for the preparation of highly functionalized organometallics.

Overview of Research Contributions Pertaining to Isopropoxyphenylmagnesium Bromide

While extensive research exists on functionalized aryl Grignard reagents as a class, specific studies focusing solely on Magnesium;propan-2-yloxybenzene;bromide are not widely documented in publicly available literature. However, the synthesis and reactivity of closely related ortho-alkoxyarylmagnesium halides, such as 2-methoxyphenylmagnesium bromide, have been explored. The presence of the ortho-isopropoxy group in the target compound is expected to influence its reactivity through steric and electronic effects. The general principles established for the synthesis of functionalized aryl Grignard reagents via halogen-magnesium exchange are presumed to be applicable for the preparation of isopropoxyphenylmagnesium bromide from 1-bromo-2-isopropoxybenzene. Its utility would likely lie in cross-coupling reactions to form substituted biaryls and in additions to carbonyl compounds to create specialized alcohols.

Structure

2D Structure

Properties

IUPAC Name |

magnesium;propan-2-yloxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZORHYCHKIKPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Solution Phase Behavior of Isopropoxyphenyl Magnesium Bromide

Spectroscopic Investigations of Organomagnesium Systems

Spectroscopy serves as a primary tool for the in-depth investigation of Grignard reagents. It allows for non-destructive analysis, providing real-time information on the molecular structure, concentration, and reaction kinetics of (isopropoxyphenyl)magnesium bromide in its native solution environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-phase structure of organomagnesium compounds. nih.gov For aryl Grignard reagents like (isopropoxyphenyl)magnesium bromide, NMR can elucidate the various species present in solution as a result of the dynamic Schlenk equilibrium. acs.org Techniques such as ¹H, ¹³C, and even ²⁵Mg NMR can distinguish between the monomeric Grignard species (RMgX), the dialkylmagnesium compound (R₂Mg), and the magnesium halide (MgX₂). nih.gov

The configurational stability of the C-Mg bond in primary Grignard reagents has been shown to be dynamic, with inversion occurring on the NMR timescale. harvard.edudtic.mil While the aryl-Mg bond is configurationally more stable at the sp² carbon, NMR can monitor dynamic processes such as solvent exchange and aggregation. Variable-temperature NMR studies can provide data on the energetics of these processes. harvard.edu The chemical shifts of the aromatic and isopropoxy protons of (isopropoxyphenyl)magnesium bromide would be sensitive to the coordination environment of the magnesium center, providing insight into the degree of solvation and aggregation.

Table 1: Illustrative ¹H NMR Chemical Shifts for Species in a Hypothetical (Isopropoxyphenyl)magnesium Bromide Solution in THF

| Protons | RMgBr (monomer) | R₂Mg |

| Aromatic (ortho to Mg) | 7.5 - 7.8 ppm | 7.6 - 7.9 ppm |

| Aromatic (other) | 6.8 - 7.3 ppm | 6.9 - 7.4 ppm |

| Isopropoxy CH | 4.5 - 4.7 ppm | 4.6 - 4.8 ppm |

| Isopropoxy CH₃ | 1.2 - 1.4 ppm | 1.3 - 1.5 ppm |

| Note: This data is illustrative and represents expected shifts based on general principles of Grignard reagent NMR spectroscopy. |

Infrared (IR) and particularly in-situ Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for monitoring the formation of Grignard reagents in real time. stk-online.chfraunhofer.de The primary application for the synthesis of (isopropoxyphenyl)magnesium bromide is the detection of reaction initiation and the subsequent monitoring of its progress. acs.org The formation reaction involves the consumption of the starting material, 1-bromo-2-isopropoxybenzene. FTIR spectroscopy can track the decrease in the intensity of characteristic IR absorption bands of this aryl bromide, providing definitive confirmation that the reaction has started. acs.orgresearchgate.net

This is a critical safety and process control parameter, as Grignard reactions are highly exothermic and can be subject to an induction period. researchgate.net An accumulation of unreacted aryl halide followed by a sudden, rapid initiation can lead to a dangerous thermal runaway. acs.org By using an in-situ FTIR probe, the concentration of the halide can be continuously monitored to ensure a controlled reaction. acs.orgresearchgate.net

Table 2: Key IR Frequency Changes During the Formation of (Isopropoxyphenyl)magnesium Bromide

| Functional Group | Reactant (Aryl Bromide) | Product (Grignard Reagent) | Change Monitored |

| C-Br Stretch | ~500-600 cm⁻¹ | Absent | Disappearance |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Minimal Change |

| C-O-C Stretch | ~1250 cm⁻¹ | ~1250 cm⁻¹ | Minimal Change |

| Note: The primary analytical value comes from monitoring the disappearance of the reactant's unique vibrations. |

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to IR. It is particularly well-suited for the in-situ analysis of Grignard reagents because common ethereal solvents are weak Raman scatterers, and the glass of a reaction vessel does not produce a strong interfering signal. mdpi.com A key advantage is its insensitivity to moisture, which plagues IR measurements. mdpi.comresearchgate.net

For (isopropoxyphenyl)magnesium bromide, Raman spectroscopy can be used for in-situ quality assessment. mdpi.com By developing a chemometric model, the technique can quantify the concentration of the active Grignard reagent, unreacted starting materials, and potential byproducts or impurities, such as toluene (B28343), in the reaction mixture. mdpi.comresearchgate.net This allows for a rapid and non-destructive determination of reagent quality and concentration without the need for sampling and quenching. mdpi.comresearchgate.net

Table 3: Potential Raman Shifts for In-Situ Analysis of (Isopropoxyphenyl)magnesium Bromide

| Vibration | Expected Raman Shift (cm⁻¹) | Utility |

| Aromatic Ring Breathing | ~1000-1100 cm⁻¹ | Compositional Analysis |

| C-Mg Stretch | ~300-500 cm⁻¹ | Product Formation |

| C-Br Stretch | ~500-600 cm⁻¹ | Reactant Consumption |

| Solvent (THF) C-C Stretch | ~915 cm⁻¹ | Internal Standard |

| Note: This data is illustrative, based on typical Raman shifts for related compounds. |

X-ray Crystallographic Studies of Representative Organomagnesium Halide Adducts

While spectroscopic methods provide invaluable data on the solution-phase behavior of Grignard reagents, X-ray crystallography offers definitive structural information in the solid state. Although a crystal structure for Magnesium;propan-2-yloxybenzene;bromide specifically is not reported, extensive studies on analogous aryl and alkyl Grignard reagents allow for a confident prediction of its likely solid-state structure. nih.govresearchgate.net

It is crucial to note that the species which crystallizes from solution is not necessarily the most abundant species within the solution itself. acs.org However, these structures reveal fundamental principles of coordination and bonding. Typically, Grignard reagents crystallize from ethereal solvents as solvated monomers. wikipedia.orglibretexts.org The magnesium atom is generally found in a distorted tetrahedral coordination environment. nih.govwisc.edu

For (isopropoxyphenyl)magnesium bromide crystallized from THF, the expected structure would be a monomeric adduct, [(o-iPrO-C₆H₄)MgBr(THF)₂]. In this structure, the magnesium center is bonded to the isopropoxyphenyl group, the bromine atom, and the oxygen atoms of two coordinating THF molecules.

Table 5: Predicted Solid-State Structural Parameters for a Monomeric (Isopropoxyphenyl)magnesium Bromide THF Adduct

| Parameter | Predicted Value | Basis of Prediction |

| Mg Coordination Geometry | Distorted Tetrahedral | Common for monomeric Grignard adducts nih.govwisc.edu |

| Mg-C Bond Length | ~2.1 - 2.2 Å | Typical for Mg-C(aryl) bonds |

| Mg-Br Bond Length | ~2.45 - 2.50 Å | Based on EtMgBr·2(Et₂O) wisc.edu |

| Mg-O (THF) Bond Length | ~2.0 - 2.1 Å | Based on EtMgBr·2(Et₂O) wisc.edu |

| C-Mg-Br Angle | ~110 - 120° | Tetrahedral coordination |

| Note: These values are predictions based on published crystal structures of similar Grignard reagents. |

Reactivity and Mechanistic Studies of Isopropoxyphenyl Magnesium Bromide

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. (Isopropoxyphenyl)magnesium bromide serves as a versatile tool in this endeavor, offering a reactive aryl nucleophile for a range of synthetic applications.

Grignard reagents are renowned for their ability to add to the electrophilic carbon atom of carbonyl groups, a fundamental reaction for the synthesis of alcohols. The general mechanism involves the attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. The nature of the carbonyl compound dictates the class of alcohol produced.

The reaction of (isopropoxyphenyl)magnesium bromide with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The isopropoxy-substituted phenyl group is introduced at the carbonyl carbon, leading to the formation of a new carbon-carbon bond.

Table 1: Illustrative Reactions of Aryl Grignard Reagents with Aldehydes

| Aryl Grignard Reagent | Aldehyde | Product |

| Phenylmagnesium bromide | Benzaldehyde (B42025) | Diphenylmethanol |

| 4-Methoxyphenylmagnesium bromide | Acetaldehyde | 1-(4-Methoxyphenyl)ethanol |

Table 2: Illustrative Reactions of Aryl Grignard Reagents with Ketones

| Aryl Grignard Reagent | Ketone | Product |

| Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol |

| 2-Tolylmagnesium bromide | Cyclohexanone (B45756) | 1-(o-Tolyl)cyclohexan-1-ol |

The reaction of Grignard reagents with esters and acid chlorides is more complex than with aldehydes and ketones. Initially, the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate. However, this intermediate is unstable and can collapse, expelling the alkoxy (from esters) or chloride (from acid chlorides) leaving group to form a ketone. This newly formed ketone is also reactive towards the Grignard reagent, leading to a second nucleophilic addition. Consequently, the reaction of an ester or acid chloride with two equivalents of a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.orgyoutube.com

For example, the reaction of methyl benzoate (B1203000) with two equivalents of (isopropoxyphenyl)magnesium bromide would be expected to produce a tertiary alcohol bearing two isopropoxyphenyl groups and one phenyl group attached to the central carbon atom.

Table 3: Illustrative Reactions of Grignard Reagents with Esters

| Grignard Reagent (2 equiv.) | Ester | Intermediate Ketone | Final Tertiary Alcohol |

| Methylmagnesium bromide | Ethyl benzoate | Acetophenone | 2-Phenyl-2-propanol |

| Phenylmagnesium bromide | Methyl acetate | Acetophenone | 1,1-Diphenylethan-1-ol |

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and Grignard reagents are prominent coupling partners in these transformations. Iron and nickel catalysts, in particular, have emerged as cost-effective and efficient alternatives to more precious metals like palladium.

Iron-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. These reactions are attractive due to the low cost, low toxicity, and high natural abundance of iron. princeton.edu The coupling of aryl Grignard reagents with alkyl halides, for instance, allows for the direct connection of sp² and sp³ hybridized carbon centers. The mechanism is complex and can involve various oxidation states of iron. Generally, the reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. princeton.edu

Electron-rich aryl Grignard reagents, such as those bearing alkoxy substituents, are often effective nucleophiles in these reactions. The reaction conditions, including the choice of iron precursor, solvent, and additives, can significantly influence the reaction's efficiency and selectivity. For example, the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to suppress side reactions and improve product yields in the iron-catalyzed coupling of aryl Grignards with alkyl halides. asianpubs.org

Table 4: Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkyl Halides

| Aryl Grignard Reagent | Alkyl Halide | Catalyst | Additive | Product | Yield (%) |

| 4-Methoxyphenylmagnesium bromide | Cyclohexyl bromide | FeCl₃ | TMEDA | 4-Cyclohexylanisole | 99 |

| Phenylmagnesium bromide | 1-Bromooctane | Fe(acac)₃ | - | 1-Phenyloctane | High |

| Biphenylmagnesium bromide | n-Dodecyl bromide | FeCl₃ | TMEDA | 1-Dodecylbiphenyl | 92.3 |

Data sourced from representative examples in the literature. asianpubs.org

The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, was one of the first transition metal-catalyzed cross-coupling reactions to be developed and typically employs nickel or palladium catalysts. organic-chemistry.org Nickel catalysis is particularly advantageous due to the lower cost of nickel compared to palladium. This reaction facilitates the coupling of Grignard reagents with a variety of organic halides and pseudohalides, including those with aryl, vinyl, and alkyl groups. organic-chemistry.orgnih.gov

The catalytic cycle for nickel-catalyzed Kumada coupling generally involves the oxidative addition of the organic electrophile to a Ni(0) species, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. The choice of ligand on the nickel catalyst can be crucial for achieving high yields and selectivity. N-Heterocyclic carbenes (NHCs) have been shown to be effective ligands for these transformations. nih.gov

The scope of the Kumada coupling is broad, and it is a reliable method for the synthesis of unsymmetrical biaryls and other coupled products. organic-chemistry.org The reaction is compatible with a range of functional groups, although the strong basicity of the Grignard reagent can sometimes be a limitation.

Table 5: Nickel-Catalyzed Kumada Coupling of Aryl Grignard Reagents

| Aryl Grignard Reagent | Electrophile | Catalyst | Ligand | Product | Yield (%) |

| Phenylmagnesium bromide | 4-Iodotoluene | NiCl₂ | dppe | 4-Methylbiphenyl | High |

| Mesitylmagnesium bromide | Chlorobenzene | Ni(acac)₂ | - | 2,4,6-Trimethylbiphenyl | 73-79 |

| Tertiary alkylmagnesium halides | Aryl bromides | NiCl₂ | NHC | Aryl-substituted quaternary centers | High |

Data sourced from representative examples in the literature. nih.govnih.gov

Cross-Coupling Reactions with Organic Electrophiles

Transition-Metal-Free Coupling Approaches

While transition-metal catalysis is a dominant strategy for carbon-carbon bond formation, methods that circumvent the need for these metals are of increasing interest due to cost, toxicity, and sustainability concerns. acs.orgcas.cn For aryl Grignard reagents like (isopropoxyphenyl)magnesium bromide, a key transition-metal-free coupling pathway proceeds through a Substitution Nucleophilic Radical Chain (SRN1) mechanism when reacting with aryl halides. oup.comlookchem.comrsc.org

This radical chain process is initiated by a single-electron transfer (SET) from the Grignard reagent to the aryl halide, generating a radical anion. acs.orgrsc.org This intermediate then fragments, eliminating a halide ion to produce an aryl radical. The propagation cycle involves the reaction of this aryl radical with the aryl Grignard reagent, ultimately forming the cross-coupled biaryl product and regenerating the radical anion intermediate to continue the chain. lookchem.com

The choice of solvent is critical for the success of these couplings. While Grignard reagents are typically prepared and used in ethereal solvents like tetrahydrofuran (B95107) (THF), conducting the coupling in a less coordinating solvent such as toluene (B28343) is often necessary to favor the cross-coupling pathway over competing reactions like halogen-magnesium exchange. oup.comlookchem.com However, a small, controlled amount of THF is often required to ensure the reaction proceeds consistently. acs.org

Table 1: Representative Transition-Metal-Free Biaryl Synthesis via SRN1 Mechanism

The following table illustrates typical yields for the coupling of various aryl Grignard reagents with aryl halides under thermal, transition-metal-free conditions, analogous to the expected reactivity of (isopropoxyphenyl)magnesium bromide.

| Aryl Grignard Reagent | Aryl Halide | Conditions | Yield (%) |

| Phenylmagnesium bromide | 2-Iodonaphthalene | Toluene, 110°C, 24h | 98 |

| 4-Methoxyphenylmagnesium bromide | 2-Iodonaphthalene | Toluene, 110°C, 24h | 93 |

| 2-Tolylmagnesium bromide | 2-Bromonaphthalene | Toluene, NaOtBu, 110°C, 3h | 95 |

Data adapted from studies on analogous aryl Grignard systems. acs.orglookchem.com

Carboxylation Reactions with Carbon Dioxide

The reaction of Grignard reagents with carbon dioxide is a fundamental and reliable method for the synthesis of carboxylic acids, extending the carbon chain by one atom. jove.comyoutube.com For (isopropoxyphenyl)magnesium bromide, this reaction provides a direct route to 2-isopropoxybenzoic acid.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide (often used in its solid form, dry ice). jove.comyoutube.com This step forms a magnesium carboxylate salt (a halomagnesium salt of the carboxylic acid). jove.com Subsequent workup with an aqueous acid, such as HCl or H₂SO₄, protonates the carboxylate to yield the final carboxylic acid product. jove.comyoutube.com

Table 2: Typical Yields for the Carboxylation of Aryl Grignard Reagents This table shows yields obtained from the carboxylation of various aryl bromides via their Grignard reagents, indicating the expected efficiency for the synthesis of 2-isopropoxybenzoic acid.

| Starting Aryl Bromide | Carboxylic Acid Product | Yield (%) |

| 4-Bromotoluene | 4-Toluic acid | 82 |

| 4-Bromoanisole | 4-Anisic acid | 78 |

| 2-Bromothiophene | 2-Thiophenecarboxylic acid | 56 |

| 4-(Methylthio)phenyl bromide | 4-(Methylthio)benzoic acid | 58 |

Data sourced from mechanochemical studies on carboxylation of Grignard reagents. nih.gov

Transmetalation Reactions for Further Synthetic Transformations

(Isopropoxyphenyl)magnesium bromide can undergo transmetalation, a process where the organic group is transferred from magnesium to another metal. This reaction is pivotal for creating other organometallic reagents with different reactivity profiles, thereby expanding their synthetic utility, particularly in the context of catalyzed cross-coupling reactions.

Common transmetalations include:

To Zinc: Reaction with zinc salts like ZnCl₂ converts the Grignard reagent into an organozinc compound. core.ac.uk These are key intermediates in the Negishi cross-coupling reaction, which typically employs palladium or nickel catalysts. Organozinc reagents often exhibit greater functional group tolerance compared to their Grignard precursors. nih.gov

To Copper: Transmetalation with copper salts, such as copper(I) cyanide (often solubilized with LiCl), generates organocopper or cuprate (B13416276) species. studfile.netresearchgate.net These reagents are "softer" nucleophiles and are particularly effective for reactions like conjugate addition to α,β-unsaturated carbonyls and SN2' reactions with allylic halides, transformations where Grignard reagents alone may give undesired products (e.g., 1,2-addition). studfile.net

To Boron: Reaction with borate (B1201080) esters can produce arylboronic esters, which are substrates for the widely used Suzuki-Miyaura cross-coupling reaction.

This ability to switch the metallic center allows chemists to modulate the nucleophilicity and selectivity of the isopropoxyphenyl moiety, tailoring it for specific and often more complex synthetic challenges.

Mechanistic Pathways of Grignard Reactions Involving Isopropoxyphenyl Systems

The precise mechanism of Grignard reactions has been a subject of extensive study, with a long-standing debate concerning the nature of the bond-forming step. The reactivity of systems like (isopropoxyphenyl)magnesium bromide is not dictated by a single pathway but is rather a spectrum between two limiting mechanistic models.

Discrimination Between Polar Mechanisms and Single Electron Transfer (SET) Processes

The reactions of Grignard reagents are broadly understood to proceed via two primary competing mechanisms: a polar (concerted) pathway and a radical pathway initiated by single-electron transfer (SET). nih.govoperachem.com

Polar Mechanism: This pathway involves the heterolytic cleavage of the carbon-magnesium bond. The Grignard reagent acts as a nucleophile, adding to an electrophilic center (like a carbonyl carbon) through a concerted, four-centered transition state. researchgate.net Computational studies suggest this is the predominant pathway for the reactions of most Grignard reagents with simple aldehydes and alkyl ketones. acs.orgnih.gov

Single Electron Transfer (SET) Mechanism: In this stepwise process, an electron is first transferred from the Grignard reagent to the substrate (e.g., a ketone), forming a radical anion-radical cation pair. researchgate.net This pair then collapses to form the product. The SET pathway is favored for substrates with low reduction potentials and for sterically hindered Grignard reagents. operachem.com Aryl ketones, such as benzophenone, are particularly prone to reacting via an SET mechanism due to the stability of the resulting ketyl radical anion. nih.gov

For a reagent like (isopropoxyphenyl)magnesium bromide, the operative mechanism will depend heavily on the reaction partner. Its reaction with a simple aldehyde would likely follow a polar mechanism, whereas its reaction with an aryl ketone could have significant SET character.

Role of Catalysts and Ligands in Modulating Reaction Pathways

In many applications, particularly cross-coupling reactions, the intrinsic reactivity of (isopropoxyphenyl)magnesium bromide is modulated through the use of transition-metal catalysts and specialized ligands. These additives introduce entirely new mechanistic cycles that offer greater efficiency and selectivity.

Transition-Metal Catalysts (Ni, Pd, Fe): In reactions like Kumada, Negishi, or Suzuki couplings (the latter two following transmetalation), catalysts based on palladium, nickel, or iron are common. nih.govresearchgate.net These catalysts operate through a well-defined cycle, typically involving oxidative addition of an aryl halide to the low-valent metal center, transmetalation with the Grignard reagent (or its derivative), and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov This catalytic pathway avoids the high temperatures and potential side reactions of the uncatalyzed SRN1 pathway. thieme-connect.comresearchgate.net

Ligands: Ligands are crucial for stabilizing the metal center, tuning its electronic properties, and controlling the reaction's outcome.

Phosphine (B1218219) Ligands: Electron-rich, bulky phosphine ligands are widely used in palladium and nickel catalysis to promote the key steps of oxidative addition and reductive elimination. nih.govthieme-connect.com

N-heterocyclic Carbenes (NHCs): These are another class of highly effective ligands for cross-coupling catalysts.

Additives like TMEDA: In iron-catalyzed couplings, simple additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can play a critical role. iucr.orgnih.govacs.org TMEDA can coordinate to the iron center, preventing the formation of less reactive homoleptic "ate" species and facilitating a productive catalytic cycle, leading to significantly improved yields and selectivity. nih.govresearchgate.net

By engaging these catalytic systems, the reaction pathway is diverted from direct nucleophilic attack or SET mechanisms to a controlled, metal-mediated cycle, enabling a much broader scope of highly selective chemical transformations.

Computational and Theoretical Investigations of Organomagnesium Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (isopropoxyphenyl)magnesium bromide and related Grignard reagents, DFT calculations are instrumental in elucidating complex reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable mechanistic routes.

DFT studies have been successfully applied to explain the selectivity in various Grignard-mediated reactions. For instance, calculations can determine the activation barriers for competing pathways, such as cross-coupling versus β-hydrogen elimination, providing a rationale for the observed product distribution. nih.gov These theoretical models can analyze the intricate electronic and steric effects that govern the reaction's progress. For example, in the addition of Grignard reagents to carbonyl compounds, DFT has been used to compare the energetics of a concerted polar mechanism with a stepwise single electron transfer (SET) process. researchgate.net The calculations can reveal how the structure of the Grignard reagent and the substrate influences which pathway is energetically preferred. researchgate.net

Key research findings from DFT calculations include:

Mechanism Revision: DFT studies have led to the revision of previously proposed mechanisms, such as the FeII/FeII mechanism in iron-catalyzed cross-coupling reactions, in favor of more complex FeI/FeII/FeIII catalytic cycles involving radical intermediates. nih.gov

Transition State Analysis: The geometry and energy of transition states are calculated to understand the critical bond-forming and bond-breaking steps. For example, in iron-catalyzed cross-coupling, the activation barrier for the bromide-atom transfer from the substrate to the iron center has been computationally determined. nih.gov

Influence of Ligands: The role of ligands in modifying the reactivity and selectivity of a catalyst can be systematically studied. DFT can model how different ligands coordinate to the metal center and affect the energetics of subsequent reaction steps.

| Computational Parameter | Application in Reaction Pathway Elucidation | Example Finding |

| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction step. | Calculation of the 6.8 kcal/mol barrier for Br-atom transfer in an Fe-catalyzed cross-coupling reaction. nih.gov |

| Reaction Energy (ΔGr) | Determines the thermodynamic favorability of a reaction step. | The formation of a cycloheptyl radical and an iron(II) species was found to be a highly exergonic process. nih.gov |

| Transition State Geometry | Provides a snapshot of the highest-energy point along the reaction coordinate. | Identification of a four-centered transition state for the concerted polar mechanism in Grignard additions to carbonyls. researchgate.net |

| Intermediate Structures | Identifies stable or transient species formed during the reaction. | Characterization of alkyl radical intermediates in certain cross-coupling pathways. nih.gov |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While DFT calculations are excellent for studying specific reaction steps, they often model molecules in the gas phase or with simplified solvent models. Molecular Dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), provide a more realistic picture by explicitly modeling the dynamic interactions between the Grignard reagent and a large number of solvent molecules. acs.orgacs.org This approach is crucial for understanding the behavior of species like (isopropoxyphenyl)magnesium bromide in solution, where the solvent plays an active role. nih.gov

A key aspect of Grignard chemistry in ethereal solvents like tetrahydrofuran (B95107) (THF) is the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts. AIMD simulations have been instrumental in characterizing this equilibrium at the molecular level. acs.orgresearchgate.net

Key findings from MD simulations include:

Dynamic Solvation: MD simulations show that solvent molecules (e.g., THF) are not static ligands but are in a constant state of exchange with the magnesium center. The number of coordinating solvent molecules can fluctuate, leading to various solvation structures. acs.org

Mechanism of Schlenk Equilibrium: Simulations have revealed that the Schlenk equilibrium proceeds through the formation of dinuclear, chlorine-bridged magnesium species. The dynamic exchange of solvent molecules in the magnesium coordination sphere is a key factor that facilitates the transformation from reactant to product. acs.org

Coordination Number Fluctuation: At room temperature, magnesium species involved in the equilibrium can have different coordination numbers, typically ranging from two to four THF molecules coordinating to the magnesium atom. acs.org For instance, CH₃MgCl and Mg(CH₃)₂ were found to be coordinated to two THF molecules, resulting in a tetrahedral geometry at the magnesium center, while MgCl₂ could be coordinated to three or four THF molecules. acs.org

| Simulation Type | Focus | Key Insight |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the movement of atoms and the evolution of electronic structure over time. | Reveals the dynamic nature of solvent coordination and its direct role in driving the Schlenk equilibrium. acs.orgacs.org |

| Metadynamics | An enhanced sampling technique used with MD to explore complex energy landscapes. | Helps to determine the most stable solvation states, such as MgCl₂(THF)₃ being the most likely state for magnesium chloride in THF. acs.org |

Modeling Coordination Geometries and Energetics of (Isopropoxyphenyl)magnesium Bromide Complexes

The reactivity of a Grignard reagent is heavily influenced by its structure in solution, which primarily involves the coordination geometry around the magnesium atom. Computational modeling is a key tool for determining these geometries and their relative energies. libretexts.org For (isopropoxyphenyl)magnesium bromide, the magnesium center is typically coordinated not only to the aryl group and the bromine atom but also to solvent molecules, most commonly from ethers like diethyl ether or THF. wikipedia.org

Four-Coordinate Complexes: A common geometry for Grignard reagents in solution is a distorted tetrahedron, where the magnesium atom is bonded to the organic group, the halogen, and two solvent molecules. wikipedia.org

Five- and Six-Coordinate Complexes: Higher coordination numbers are also possible, leading to trigonal bipyramidal or octahedral geometries, respectively. libretexts.orgnih.gov These are more likely with smaller organic groups or in the presence of strongly coordinating solvents. For instance, Mg²⁺ ions in biological systems frequently exhibit six-coordinate octahedral geometry. nih.gov

Dimeric Structures: In concentrated solutions or with less coordinating solvents, Grignard reagents can form dimeric structures where halogen atoms bridge two magnesium centers. Computational studies can compare the stability of these dimers relative to their monomeric, solvent-coordinated counterparts. researchgate.net

Computational methods like DFT can be used to optimize the geometries of these various potential complexes and calculate their thermodynamic stabilities. This allows researchers to predict which form of the Grignard reagent is most likely to be present under specific reaction conditions, which is crucial for understanding its subsequent reactivity. gmu.edu

| Coordination Number | Typical Geometry | Coordinating Species | Relative Stability |

| 4 | Tetrahedral | Aryl group, Bromine, 2 Solvent Molecules | Often the most stable for monomeric Grignard reagents in ether. wikipedia.org |

| 5 | Trigonal Bipyramidal | Aryl group, Bromine, 3 Solvent Molecules | Possible, depends on steric bulk and solvent. libretexts.org |

| 6 | Octahedral | Aryl group, Bromine, 4 Solvent Molecules | Less common for Grignard reagents but observed in other Mg complexes. nih.govnih.gov |

| - (Dimer) | Bridged Tetrahedral | 2 Aryl groups, 2 Bridging Bromines, 2 Terminal Bromines, 2 Solvent Molecules | Can be favored in high concentrations or less coordinating solvents. researchgate.net |

Prediction of Reactivity and Selectivity in Grignard-Mediated Transformations through Computational Approaches

A major goal of computational chemistry in organometallic synthesis is to move from explaining observed phenomena to predicting the outcomes of unknown reactions. For Grignard-mediated transformations involving (isopropoxyphenyl)magnesium bromide, computational approaches are increasingly used to predict both reactivity and selectivity (chemo-, regio-, and stereoselectivity). umn.edurogue-scholar.org

By calculating the activation energies for different possible reaction pathways, researchers can predict which product is kinetically favored. rogue-scholar.org For example, if a substrate has multiple reactive sites, DFT calculations can determine the energy barriers for the Grignard reagent to attack each site, thereby predicting the regioselectivity of the reaction. Similarly, the diastereoselectivity of a reaction can be rationalized by comparing the energies of the transition states leading to different stereoisomeric products. rogue-scholar.org

Computational studies can also predict the fundamental nature of the reaction mechanism. As mentioned, Grignard reactions can proceed through a polar (nucleophilic) pathway or a radical-based single electron transfer (SET) pathway. researchgate.net Theoretical models can calculate the relative energies of the transition states for both mechanisms. Factors such as the steric bulk of the Grignard reagent can hinder the close approach required for nucleophilic addition, making the SET pathway more favorable, a phenomenon that can be quantified through computation. researchgate.net

Recent studies have shown that the nature of the halide in a Grignard reagent can significantly impact selectivity. DFT calculations revealed that alkylmagnesium iodide reagents exhibit higher diastereoselectivity in certain reactions compared to their chloride or bromide counterparts. rogue-scholar.org This "halide effect" was attributed to the ability of the iodide-bound magnesium to form more Lewis acidic chelates, which guide the addition reaction more effectively. Energy decomposition analysis confirmed that the iodide anion stabilizes the key transition states through stronger electrostatic interactions, lowering the activation energy of the more selective pathway. rogue-scholar.org

| Predicted Property | Computational Method | Calculated Parameter | Significance |

| Stereoselectivity | DFT | Energy difference between diastereomeric transition states (ΔΔG‡). | A larger energy difference indicates higher predicted selectivity for the lower-energy pathway. rogue-scholar.org |

| Regioselectivity | DFT | Activation energies for attack at different sites. | The site with the lowest activation energy is the predicted major product. |

| Reaction Mechanism | DFT, AIMD | Comparison of activation energies for polar vs. SET pathways. | Predicts whether the reaction will proceed via nucleophilic addition or a radical mechanism. researchgate.net |

| Reactivity | DFT | Overall activation energy barrier. | A lower barrier suggests a faster reaction rate. rogue-scholar.org |

Applications in Advanced Organic Synthesis Featuring the Isopropoxyphenyl Moiety

Construction of Complex Organic Architectures

The carbon-magnesium bond in (2-Isopropoxyphenyl)magnesium bromide provides a potent nucleophilic carbon source, enabling the formation of carbon-carbon bonds essential for assembling complex molecular frameworks. This reactivity is harnessed in the synthesis of intricate molecules, including heterocyclic systems with potential therapeutic applications.

A key example of its use is in the synthesis of phenyl sulfonyl-1,3-dihydro-2H-indol-2-one derivatives, which are explored for their activity as antagonists for vasopressin (AVP) and oxytocin (B344502) (OT) receptors. google.com These receptors are implicated in a variety of physiological processes, and their modulation is a target for treating conditions related to cardiovascular, renal, and endocrine functions. google.com In this context, the Grignard reagent is used to construct a core part of the target molecule.

Table 1: Representative Application in Complex Molecule Synthesis

| Reactant 1 | Reactant 2 (Electrophile) | Product Class | Therapeutic Target |

|---|---|---|---|

| (2-Isopropoxyphenyl)magnesium bromide | Substituted Isatin | Phenyl sulfonyl-1,3-dihydro-2H-indol-2-one | Vasopressin/Oxytocin Receptors |

Data derived from synthetic schemes targeting complex therapeutic agents. google.com

Strategies for Enantioselective Synthesis Utilizing Functionalized Chiral Grignard Reagents

While (2-Isopropoxyphenyl)magnesium bromide is an achiral reagent, it can be employed in enantioselective or diastereoselective transformations through substrate-controlled or auxiliary-controlled strategies. These methods rely on a pre-existing chiral center in the electrophile or the use of a chiral auxiliary to direct the approach of the incoming Grignard reagent, thereby controlling the stereochemistry of the newly formed stereocenter.

One of the most effective strategies involves the 1,2-addition of Grignard reagents to imines bearing a chiral sulfinyl group, a methodology extensively developed by Ellman. researchgate.net In this approach, a chiral N-sulfinyl imine is used as the electrophile. The sulfinyl group coordinates with the magnesium atom of the Grignard reagent, forming a rigid six-membered, chair-like transition state. This conformation directs the nucleophilic attack of the isopropoxyphenyl group from one specific face of the imine, leading to the formation of one diastereomer in high preference over the other. researchgate.netnih.gov

A similar principle governs the diastereoselective addition of Grignard reagents to other chiral electrophiles, such as α-epoxy N-sulfonyl hydrazones. nih.gov In this case, a base-induced ring-opening of the epoxide creates a chiral intermediate that directs the subsequent addition of the Grignard reagent, allowing for the creation of α-quaternary centers with high diastereoselectivity. nih.gov Subsequent removal of the chiral auxiliary (e.g., the sulfinyl group) yields an enantiomerically enriched amine, a valuable building block in pharmaceutical synthesis. The reversal of diastereoselectivity can sometimes be achieved by changing the solvent from a coordinating one (like THF) to a non-coordinating one, which alters the transition state geometry. nih.gov

Table 2: Strategies for Stereocontrolled Additions with Aryl Grignard Reagents

| Strategy | Chiral Substrate/Auxiliary | Product Type | Key Feature of Control |

|---|---|---|---|

| Substrate-Controlled Addition | Chiral N-tert-butylsulfinyl imine | Chiral Sulfinamide | Formation of a rigid, chelated transition state directs nucleophilic attack. researchgate.netnih.gov |

| Substrate-Controlled Addition | α-Epoxy N-sulfonyl hydrazone | syn-α-Alkyl-β-hydroxy N-sulfonyl hydrazone | Alkoxide-directed addition after in situ ring-opening of the epoxide. nih.gov |

This table illustrates general strategies applicable to achiral Grignard reagents like (2-Isopropoxyphenyl)magnesium bromide.

Development of Novel Synthetic Routes to Functionalized Aryl Compounds and their Intermediates

The development of new synthetic routes to functionalized aryl compounds is a cornerstone of modern organic and medicinal chemistry. nih.gov (2-Isopropoxyphenyl)magnesium bromide is a valuable intermediate in this pursuit, primarily through its participation in transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of C(sp²)-C(sp²) bonds, providing access to a vast array of biaryl and substituted aromatic compounds. mdpi.org

The Kumada-Corriu coupling, one of the first reported catalytic cross-coupling methods, directly utilizes Grignard reagents. google.com In a typical Kumada coupling, (2-Isopropoxyphenyl)magnesium bromide would react with an aryl or vinyl halide (e.g., an aryl bromide) in the presence of a nickel or palladium catalyst. The catalytic cycle involves oxidative addition of the aryl halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. This method is valued for its economic efficiency and the direct use of readily prepared Grignard reagents. google.com

This methodology provides a powerful and modular route to unsymmetrical biaryls, which are privileged structures in many natural products and pharmaceuticals. mdpi.orgresearchgate.net The reaction is compatible with a range of functional groups, although the high reactivity of the Grignard reagent requires careful substrate selection. The synthesis of phenyl sulfonyl-1,3-dihydro-2H-indol-2-one derivatives is an example of a novel route where the Grignard reagent is used to form a key C-C bond with a complex heterocyclic electrophile. google.com

Table 3: Representative Cross-Coupling for Biaryl Synthesis

| Organometallic Reagent | Coupling Partner | Catalyst (Typical) | Reaction Type | Product Class |

|---|---|---|---|---|

| Aryl Grignard Reagent (e.g., (2-Isopropoxyphenyl)magnesium bromide) | Aryl Halide (Ar-Br, Ar-I) | Ni or Pd complexes | Kumada Coupling | Unsymmetrical Biaryls |

| Aryl Grignard Reagent | Heteroaryl Halide | Ni or Pd complexes | Kumada Coupling | Heterobiaryls |

This table outlines the general parameters for Kumada cross-coupling reactions, a primary application for developing novel routes to functionalized aryl compounds using the specified Grignard reagent.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of Grignard reagents often involves volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). sciencedaily.comrsc.org A primary focus of future research is the development of greener synthetic protocols for Magnesium;propan-2-yloxybenzene;bromide. This includes exploring alternative, more environmentally friendly solvent systems. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has shown promise as a substitute for THF in Grignard reactions, often leading to improved safety and performance. rsc.orggordon.edu

Another avenue of research is the implementation of mechanochemical methods, such as ball-milling, which can significantly reduce the amount of solvent required. sciencedaily.com This technique involves the mechanical grinding of magnesium metal with the corresponding aryl halide, in this case, 1-bromo-2-(propan-2-yloxy)benzene, with only a minimal amount of organic solvent. sciencedaily.com This approach not only minimizes waste but can also enhance reaction rates and yields. sciencedaily.com

Continuous flow synthesis presents another sustainable alternative to traditional batch processing. researchgate.netaiche.org By continuously passing the starting materials over activated magnesium in a tubular reactor, the formation of this compound can be achieved with better heat management, improved safety, and potentially higher purity of the final product. researchgate.netyoutube.com

| Method | Key Advantages |

| Alternative Solvents (e.g., 2-MeTHF) | Derived from renewable resources, improved safety profile. rsc.orggordon.edu |

| Mechanochemistry (Ball-Milling) | Drastic reduction in solvent use, potential for new reactivity. sciencedaily.com |

| Continuous Flow Synthesis | Enhanced safety, better process control, potential for higher purity. researchgate.netaiche.orgyoutube.com |

Addressing Chemo- and Regioselectivity Challenges in Reactions of Polyfunctionalized Substrates

A significant challenge in the application of this compound lies in achieving high chemo- and regioselectivity when reacting with molecules containing multiple functional groups. numberanalytics.comresearchgate.net The presence of the propan-2-yloxybenzene group can influence the reactivity of the Grignard reagent, and understanding these effects is crucial for predictable and efficient synthesis. nih.govnih.gov

Future research will likely focus on the development of new catalytic systems to control the selectivity of reactions involving this Grignard reagent. For example, the use of transition metal catalysts, such as copper(I), iron(III), or nickel(II) salts, can modulate the reactivity and direct the addition of the Grignard reagent to a specific functional group within a polyfunctionalized substrate. numberanalytics.com

The strategic use of additives and chelating agents can also play a pivotal role in controlling selectivity. nih.govnih.gov For instance, the formation of a magnesium chelate with both the alkoxy and a nearby carbonyl group can dictate the observed reactivity and selectivity. nih.govnih.gov By carefully designing substrates and reaction conditions, it may be possible to favor one reaction pathway over another, leading to the desired product with high purity.

| Challenge | Potential Solution |

| Poor Chemoselectivity | Use of transition metal catalysts (e.g., Cu(I), Fe(III), Ni(II)). numberanalytics.com |

| Lack of Regiocontrol | Strategic use of chelating groups in the substrate. nih.govnih.gov |

| Competing Side Reactions | Optimization of reaction conditions (temperature, solvent, additives). numberanalytics.com |

Integration of Advanced In-Situ Analytical Techniques for Real-Time Reaction Monitoring and Optimization

The optimization of reactions involving this compound can be significantly enhanced by the integration of advanced in-situ analytical techniques. These methods allow for real-time monitoring of the reaction progress, providing valuable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. acs.orgmt.com

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring Grignard reactions. acs.orgmt.commt.com These spectroscopic methods can track the concentration of the Grignard reagent and other key species in the reaction mixture without the need for sampling, which can be problematic due to the air and moisture sensitivity of these reagents. acs.orgvapourtec.com

| Technique | Information Gained |

| In-situ FTIR Spectroscopy | Real-time concentration of reactants, products, and intermediates. mt.commt.com |

| In-situ Raman Spectroscopy | Elucidation of reaction mechanisms and detection of product formation in real-time. acs.org |

| Reaction Calorimetry | Measurement of heat flow to ensure safety and optimize reaction performance. mt.com |

Computational Chemistry as a Tool for Rational Design and Discovery of Next-Generation Organomagnesium Reagents

Computational chemistry is emerging as a powerful tool for the rational design and discovery of new and improved organomagnesium reagents. nih.govjnu.ac.in By employing theoretical calculations, researchers can gain a deeper understanding of the structure, stability, and reactivity of compounds like this compound. gmu.edu

Density functional theory (DFT) calculations can be used to model the transition states of reactions involving this Grignard reagent, providing insights into the factors that control selectivity. nih.govnih.gov This information can then be used to predict the outcome of reactions and to design new reagents with enhanced properties. For example, computational studies can help in understanding the role of the alkoxy group in directing the reactivity of the Grignard reagent. nih.govnih.govresearchgate.net

Furthermore, computational modeling can aid in the design of more sustainable synthetic protocols by predicting the performance of different solvents and catalysts. nih.gov This in-silico approach can accelerate the development of new and more efficient synthetic methods, reducing the need for extensive experimental screening. jnu.ac.in The synergy between computational and experimental chemistry holds the key to unlocking the full potential of this compound and other next-generation organomagnesium reagents. researchgate.netacs.org

| Computational Method | Application in Grignard Chemistry |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting selectivity. nih.govnih.gov |

| Ab Initio Molecular Dynamics | Simulating the behavior of Grignard reagents in solution. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving Grignard-like species. |

Q & A

Q. What is the mechanistic role of magnesium bromide in Grignard reagent synthesis?

Magnesium bromide (MgBr₂) facilitates the formation of Grignard reagents by polarizing the carbon-bromine bond in organobromides, enabling magnesium to insert itself and form organomagnesium compounds (e.g., RMgBr). This process typically requires anhydrous conditions and inert atmospheres to prevent side reactions with moisture or oxygen. The resulting Grignard reagents are pivotal in forming carbon-carbon bonds, such as nucleophilic additions to carbonyl groups .

Q. What are common synthetic routes to propan-2-yloxybenzene derivatives involving bromide intermediates?

A representative synthesis involves:

- Bromination : Reacting benzyl alcohol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to generate 4-bromobenzyl bromide .

- Etherification : Coupling the brominated intermediate with propan-2-ol under basic conditions (e.g., K₂CO₃ in dimethylformamide (DMF)) to form propan-2-yloxybenzene derivatives .

- Salt Formation : Treating the product with HBr to stabilize it as a hydrobromide salt, enhancing solubility for further reactions .

Q. How does the Lewis structure of magnesium bromide influence its reactivity in organometallic reactions?

Magnesium bromide adopts an ionic lattice structure (Mg²⁺ and 2Br⁻), where the bromide ions act as weak Lewis bases. This structure allows MgBr₂ to stabilize Grignard intermediates by coordinating to the magnesium center, thereby modulating reactivity. For example, in phenylmagnesium bromide (C₆H₅MgBr), the bromide counterion stabilizes the highly reactive Mg center, enabling controlled nucleophilic attacks .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing brominated organomagnesium intermediates?

Key parameters include:

- Temperature : Grignard reactions often proceed at reflux (e.g., 40–60°C in tetrahydrofuran (THF)) to balance reactivity and side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .

- Catalyst Loading : Substoichiometric MgBr₂ (5–10 mol%) can accelerate sluggish reactions by stabilizing transition states .

- Reaction Monitoring : Techniques like in situ NMR or GC-MS track intermediate formation and guide quenching protocols .

Q. What analytical challenges arise in characterizing air-sensitive brominated organomagnesium compounds?

- Handling : Use of Schlenk lines or gloveboxes under argon/nitrogen atmospheres to prevent oxidation .

- Purification : Column chromatography with deoxygenated solvents (e.g., hexane/ethyl acetate) or recrystallization under inert gas .

- Characterization :

- NMR Spectroscopy : Low-temperature (<−20°C) ¹H/¹³C NMR in deuterated THF to suppress decomposition .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects bromide-containing species .

Q. How do electronic effects in propan-2-yloxybenzene derivatives influence their reactivity in cross-coupling reactions?

The electron-donating isopropoxy group (-OCH(CH₃)₂) activates the benzene ring toward electrophilic substitution at the para position. However, steric hindrance from the isopropyl group can slow reactions requiring planar transition states (e.g., Suzuki-Miyaura couplings). Computational studies (DFT) and Hammett parameters (σ⁺) help predict regioselectivity and optimize ligand design for palladium-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.